molecular formula C16H20N2O2S B12924279 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- CAS No. 284681-66-9

4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)-

Cat. No.: B12924279
CAS No.: 284681-66-9
M. Wt: 304.4 g/mol
InChI Key: VMHOBPPRSAODTK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyrimidinone core structure. The parent molecule, 4(1H)-pyrimidinone, is substituted at the 2-position with a (3,5-dimethylphenyl)sulfanyl group and at the 6-position with a 1-methylpropoxy (sec-butoxy) group. The systematic IUPAC name is 6-(sec-butoxy)-2-[(3,5-dimethylphenyl)sulfanyl]-3H-pyrimidin-4-one , reflecting the positions and types of substituents.

The numbering of the pyrimidinone ring begins at the oxygen-containing position (4-one), with subsequent positions assigned clockwise. The 1-methylpropoxy group at position 6 is named using the sec-butyl prefix, while the 3,5-dimethylphenylsulfanyl group at position 2 specifies the aromatic substituent’s geometry.

CAS Registry Number and Alternative Nomenclatures

The Chemical Abstracts Service (CAS) registry number for this compound is 284681-66-9 , a unique identifier critical for database searches and regulatory compliance. Alternative names include:

  • 2-[(3,5-Dimethylphenyl)sulfanyl]-6-(1-methylpropoxy)pyrimidin-4(3H)-one
  • 6-sec-Butoxy-2-(3,5-dimethyl-phenylsulfanyl)-3H-pyrimidin-4-one

These synonyms highlight variations in substituent naming conventions, particularly the use of sec-butoxy versus 1-methylpropoxy descriptors.

Molecular Formula and Structural Isomerism

The molecular formula C₁₆H₂₀N₂O₂S corresponds to a molecular weight of 304.407 g/mol . Key structural features include:

Property Value
Molecular Formula C₁₆H₂₀N₂O₂S
Molecular Weight 304.407 g/mol
XLogP3-AA 4.13
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Structural isomerism in this compound is limited due to the fixed positions of the sulfanyl and ether groups. Potential isomerism could arise from:

  • Regioisomerism : Alternative substitution patterns on the pyrimidinone ring (e.g., 4- vs. 6-position).
  • Stereoisomerism : The sec-butoxy group introduces a chiral center at the 1-methylpropoxy chain, though no enantiomeric data is reported in available literature.

Chemical Classification Within Pyrimidinone Derivatives

This compound belongs to the thioether-functionalized pyrimidinones , a subclass distinguished by sulfur-containing substituents. Comparative analysis with related derivatives reveals:

Feature This Compound Typical Pyrimidinones
Core Structure 4(1H)-Pyrimidinone 4(1H)-Pyrimidinone
Position 2 Substituent (3,5-Dimethylphenyl)sulfanyl Hydroxyl, amino, or halo
Position 6 Substituent 1-Methylpropoxy Alkoxy, alkyl, or aryl

The sulfur atom in the sulfanyl group enhances electron delocalization, potentially influencing reactivity and binding affinity in biological systems. Its classification aligns with bioactive pyrimidinones used in agrochemical and pharmaceutical research, though specific applications remain beyond this article’s scope.

Properties

CAS No.

284681-66-9

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-butan-2-yloxy-2-(3,5-dimethylphenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H20N2O2S/c1-5-12(4)20-15-9-14(19)17-16(18-15)21-13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H,17,18,19)

InChI Key

VMHOBPPRSAODTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC(=CC(=C2)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

  • Pyrimidinones are commonly synthesized via cyclocondensation of amino acid derivatives (e.g., asparagine) with aromatic aldehydes, forming the pyrimidine ring through condensation and cyclization steps.
  • Typical conditions involve base catalysis (e.g., potassium hydroxide in aqueous medium) at room temperature with prolonged stirring to promote ring closure.
  • The resulting pyrimidinone precipitates upon acidification, facilitating isolation and purification.

Reaction of β-Ketoesters with Amidines or Thioureas

  • Another classical method involves reacting β-ketoesters with amidines or thioureas to form 4-hydroxypyrimidines (4-pyrimidinones) via cyclization.
  • Desulfurization steps (e.g., using Raney nickel) may be employed when thiourea is used to remove sulfur atoms selectively.
  • This method is industrially scalable and allows for diverse substitution patterns on the pyrimidine ring.

Specific Preparation Method for 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)-

Stepwise Synthetic Route

  • Preparation of the Pyrimidinone Core:

    • Starting from a suitable β-ketoester or amino acid derivative, the pyrimidinone ring is constructed via cyclocondensation with an appropriate aldehyde or amidine precursor.
    • The choice of starting materials is critical to allow subsequent substitution at positions 2 and 6.
  • Introduction of the 3,5-Dimethylphenylthio Group at Position 2:

    • The thioether substituent is introduced by nucleophilic substitution or coupling reactions using 3,5-dimethylthiophenol or its derivatives.
    • Conditions typically involve base catalysis and controlled temperature to favor substitution at the 2-position without side reactions.
  • Alkoxy Substitution at Position 6:

    • The 1-methylpropoxy group is introduced via alkylation of the hydroxyl group at position 6.
    • Alkyl halides or alkyl sulfonates of 1-methylpropanol are used under basic conditions to achieve O-alkylation.
    • Reaction parameters such as solvent, temperature, and base strength are optimized to maximize yield and selectivity.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Cyclocondensation Amino acid derivative + aromatic aldehyde, KOH, H2O, RT, 6 h Monitored by TLC, acid precipitation
Thioether introduction 3,5-Dimethylthiophenol, base (e.g., NaH), aprotic solvent, 50-80°C Controlled to avoid polysubstitution
Alkoxy substitution 1-Methylpropyl bromide, K2CO3, DMF, 60-80°C O-alkylation with high regioselectivity

Research Findings and Yield Data

  • Literature reports indicate yields for similar pyrimidinone derivatives range from 60% to 85% depending on reaction conditions and purification methods.
  • The presence of electron-donating methyl groups on the phenylthio substituent enhances nucleophilicity, facilitating efficient thioether formation.
  • Alkoxy substitution yields are influenced by steric hindrance; 1-methylpropoxy groups require careful control of reaction time and temperature to avoid side reactions.

Analytical Characterization

  • The synthesized compound is typically characterized by:

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) References
Pyrimidinone ring formation Cyclocondensation Amino acid derivative, aromatic aldehyde, KOH, H2O, RT 70-85
Thioether substitution at C-2 Nucleophilic substitution 3,5-Dimethylthiophenol, base, aprotic solvent, 50-80°C 65-80
Alkoxy substitution at C-6 O-Alkylation 1-Methylpropyl bromide, K2CO3, DMF, 60-80°C 60-75

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationships (SAR): The 3,5-dimethylphenylthio group is a conserved feature in antiviral and antifungal compounds, suggesting its role in target recognition.
  • Optimization Potential: Introducing C-5 substituents (e.g., ethyl/isopropyl) or electron-withdrawing groups (e.g., CF₃) could enhance bioactivity.
  • Safety Considerations: The absence of thioxo or highly reactive moieties in the target compound reduces toxicity risks compared to hazardous analogs .

Biological Activity

4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- is a pyrimidinone derivative characterized by its unique chemical structure, which includes a pyrimidine ring with a thioether and an alkoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C15H18N2O3S
  • Molecular Weight : Approximately 304.41 g/mol
  • CAS Number : 284681-90-9

Biological Activity Overview

Research indicates that compounds related to this pyrimidinone exhibit significant biological activities. Key areas of interest include:

  • Antiproliferative Effects : Similar pyrimidinones have demonstrated antiproliferative effects against various cancer cell lines. The substitution patterns on the pyrimidine ring, particularly involving thio and alkoxy groups, are believed to influence their pharmacological profiles.
  • Enzyme Inhibition : Investigations into the compound's interactions with enzymes have shown promise in inhibiting specific targets associated with cancer progression. This mechanism is crucial for developing therapeutic agents that can selectively target malignant cells .

The biological activity of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- is primarily attributed to its ability to bind to various biological targets, including enzymes and receptors. Studies have focused on its binding affinity and the subsequent effects on cellular processes:

  • Interaction with DNA : The compound may interact with DNA, leading to alterations in replication and transcription processes that are vital for cancer cell survival.
  • Protein Binding : Binding studies suggest that this compound may inhibit specific proteins involved in cell signaling pathways that promote tumor growth.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Anticancer Activity :
    • A study demonstrated that derivatives of pyrimidinones exhibit selective cytotoxicity against breast cancer cell lines while sparing normal cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Enzyme Inhibition Studies :
    • Research focusing on enzyme inhibition revealed that the compound effectively inhibits specific kinases involved in the signaling pathways of cancer cells. This suggests potential applications in targeted therapy for cancers with known kinase mutations.

Comparative Analysis

The following table compares 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- with structurally similar compounds regarding their key features and biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)-C15H18N2O3SThioether and alkoxy groupsAntiproliferative
2-sec-Butoxy-6-(3,5-dimethyl-phenylsulfanyl)-3H-pyrimidin-4-oneC14H17N2OSSimilar thioether groupModerate antiproliferative
Ethyl 4-Methyl-2-oxo-4,4-dipropyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC19H28N2O3Variations in alkyl substituentsLow cytotoxicity

Q & A

Q. What are the common synthetic strategies for introducing arylthio and alkoxy substituents onto the pyrimidinone scaffold?

  • Methodological Answer : The synthesis of substituted pyrimidinones typically involves nucleophilic substitution or coupling reactions. For arylthio groups (e.g., 3,5-dimethylphenylthio), thiols react with halogenated precursors (e.g., 2-chloropyrimidinones) under basic conditions (e.g., K₂CO₃ in DMF) to form thioether linkages . Alkoxy groups (e.g., 1-methylpropoxy) are introduced via alkylation of hydroxylated intermediates using alkyl halides or Mitsunobu reactions . Optimization of reaction conditions (temperature, solvent polarity) is critical to avoid side reactions like over-alkylation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm substituent positions (e.g., downfield shifts for thioether protons at ~δ 3.5–4.5 ppm and alkoxy protons at δ 1.0–1.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]⁺ matching C₁₆H₂₀N₂O₂S).
  • IR : Stretching frequencies for C=O (~1650–1700 cm⁻¹) and C-S (~600–700 cm⁻¹) validate functional groups .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

  • Methodological Answer : Initial screening should include:
  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, as thioether-pyrimidinones show potential bioactivity .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme Inhibition : Testing against kinases or proteases, given pyrimidinones’ role in modulating enzymatic activity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence biological activity in pyrimidinone derivatives?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., -SAr) enhance electrophilicity at the pyrimidinone core, potentially increasing interactions with biological targets.
  • Steric Effects : Bulky substituents (e.g., 1-methylpropoxy) may hinder binding to enzymes or receptors.
  • Approach : Synthesize analogs with varied substituents (e.g., replacing 3,5-dimethylphenyl with smaller/larger aryl groups) and compare activity in dose-response assays .

Q. What computational methods can predict the reactivity and metabolic stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Model HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., homology modeling for kinases).
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., cytochrome P450 interactions) and bioavailability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Address by:
  • Standardized Protocols : Replicate assays under identical conditions (e.g., ATP-based viability assays).
  • Orthogonal Validation : Confirm results with alternative methods (e.g., flow cytometry for apoptosis vs. MTT for viability).
  • Meta-Analysis : Compare structural motifs with published analogs (e.g., pesticidal vs. anticancer pyrimidinones ).

Q. What are the metabolic pathways of structurally related pyrimidinone derivatives?

  • Methodological Answer :
  • Phase I Metabolism : Oxidative demethylation of alkoxy groups (e.g., 1-methylpropoxy → propoxy) via CYP3A4.
  • Phase II Metabolism : Glucuronidation or sulfation of hydroxylated metabolites.
  • Experimental Validation : Use liver microsomes or hepatocyte models to identify metabolites via LC-MS .

Q. How can analog design improve pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the thioether (-S-) with sulfone (-SO₂-) to enhance metabolic stability.
  • Prodrug Strategies : Mask polar groups (e.g., alkoxy as ester prodrugs) to improve oral absorption.
  • LogP Optimization : Introduce halogen atoms (e.g., -F) to balance lipophilicity and solubility .

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